trans-2-Bromo-1-indanol
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Overview
Description
trans-2-Bromo-1-indanol: is an organic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It is a brominated derivative of indanol and is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the first position of the indane ring system . This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-1-indanol typically involves the bromination of indanol derivatives. One common method is the bromination of 2,3-dihydro-1H-inden-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Bromo-1-indanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The bromine atom in this compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Major Products Formed:
Oxidation: Formation of 2-bromo-1-indanone.
Reduction: Formation of 2-bromo-1-indanol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2-Bromo-1-indanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of trans-2-Bromo-1-indanol is primarily based on its ability to participate in various chemical reactions due to the presence of the bromine atom and hydroxyl group. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and undergo transformations . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
2-Bromoindene: Similar structure but lacks the hydroxyl group.
2,3-Dihydro-1H-inden-1-ol: Similar structure but lacks the bromine atom.
1-Indanol: Similar structure but lacks both the bromine atom and the specific stereochemistry.
Uniqueness: trans-2-Bromo-1-indanol is unique due to the presence of both the bromine atom and the hydroxyl group in a specific trans configuration. This unique combination of functional groups and stereochemistry imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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